molecular formula C12H9F3N2S B1443392 (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine CAS No. 1178275-25-6

(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine

Cat. No.: B1443392
CAS No.: 1178275-25-6
M. Wt: 270.28 g/mol
InChI Key: WGWPZKYOMMUAFC-UHFFFAOYSA-N
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Description

(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine: is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiophene ring and an amine group

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various targets, including dna molecules , and enzymes such as AcpS-PPTase . These targets play crucial roles in biological processes such as DNA replication and protein synthesis.

Mode of Action

It’s known that similar compounds can bind with dna molecules , potentially interfering with DNA replication and transcription. They may also inhibit enzymes such as AcpS-PPTase , which could disrupt protein synthesis.

Scientific Research Applications

Chemistry: In chemistry, (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity .

Industry: The compound finds applications in the agrochemical industry as a potential pesticide or herbicide. Its trifluoromethyl group can enhance the efficacy and environmental stability of agrochemical products .

Comparison with Similar Compounds

  • (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)methanol
  • (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)acetic acid
  • (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)ethylamine

Uniqueness: Compared to similar compounds, (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine stands out due to its amine group, which can participate in a wider range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2S/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWPZKYOMMUAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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